2-(4-Methylphenoxy)ethanol
Overview
Description
2-(4-Methylphenoxy)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68802. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-(p-Tolyloxy)ethanol are currently not well-defined in the literature. This compound is a derivative of ethanol, and it’s possible that it may interact with similar biological targets. More research is needed to identify specific targets and their roles .
Mode of Action
The exact mode of action of 2-(p-Tolyloxy)ethanol is not well-documented. As a derivative of ethanol, it may share some of ethanol’s interactions with biological targets. Ethanol is known to interact with a variety of targets, including ion channels, enzymes, and membrane lipids, leading to changes in cell function .
Biochemical Pathways
Ethanol, the parent compound, is known to affect several biochemical pathways, including glycolysis and the citric acid cycle .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its efficacy and potential side effects .
Result of Action
As a derivative of ethanol, it may share some of ethanol’s effects, which can include changes in cell membrane fluidity and alterations in enzyme activity . The specific effects of 2-(p-tolyloxy)ethanol require further investigation .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly impact the action of a compound .
Properties
IUPAC Name |
2-(4-methylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXHQFJNOGDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31691-23-3 | |
Record name | Polyoxyethylene 4-methylphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31691-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9065861 | |
Record name | 2-(4-Methylphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15149-10-7 | |
Record name | 2-(4-Methylphenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15149-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(4-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015149107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(p-Tolyloxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(4-methylphenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-Methylphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylphenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-(4-Methylphenoxy)ethanol degradation in environmental remediation?
A1: this compound is considered an emerging pollutant. Research demonstrates its successful degradation using electrochemical oxidation with multiwall carbon nanotube modified glassy carbon electrodes (MWCNT-GCE). [] This method shows promise for water treatment applications, effectively removing this compound without generating detectable organic by-products. [] Additionally, photocatalytic degradation using titanium dioxide (TiO2) spheres has also been explored. [] These findings highlight the potential of utilizing these techniques for the removal of this compound from contaminated water sources.
Q2: How does the structure of carbon nanotubes influence the degradation of this compound?
A2: Studies reveal that functionalized multiwall carbon nanotubes exhibit varying degrees of efficacy in degrading this compound. While unmodified MWCNTs demonstrate effective degradation, incorporating functional groups impacts their performance. [] Notably, MWCNTs functionalized with amine groups (MWCNT-NH2) show enhanced interaction with this compound, leading to higher removal rates compared to unmodified MWCNTs and those functionalized with carboxyl groups (MWCNT-COOH). [] This highlights the importance of surface chemistry in optimizing MWCNT-based materials for environmental remediation applications.
Q3: Can the oxidation of this compound be controlled to target specific functional groups?
A3: Yes, research indicates that specific catalysts can selectively oxidize certain functional groups within this compound. For instance, graphitic carbon nitride (g-C3N4) demonstrates remarkable chemoselectivity by primarily oxidizing the methyl group instead of the more easily oxidized oxyethanol fragment. [] Further enhancing this selectivity is achieved by treating g-C3N4 with hydrogen peroxide (H2O2), which blocks surface sites responsible for oxyethanol oxidation. [] This finding underscores the potential for developing tailored catalytic processes for targeted chemical transformations of this compound.
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